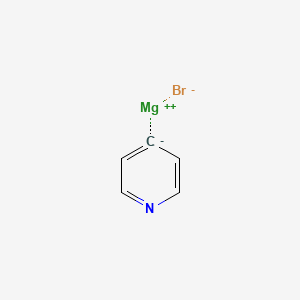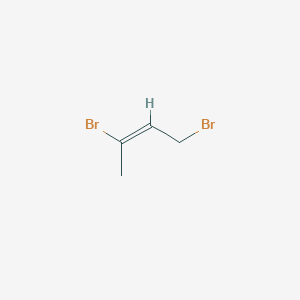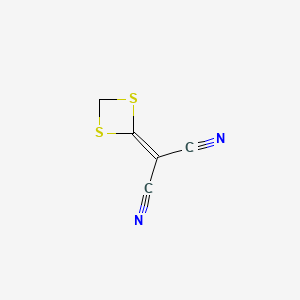
Propanedinitrile, 1,3-dithietan-2-ylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, 1,3-dithietan-2-ylidene- is a chemical compound with the molecular formula C5H2N2S2 It is known for its unique structure, which includes a dithietane ring and a ylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 1,3-dithietan-2-ylidene- typically involves the construction of the dithietane ring from acyclic precursors. One common method includes the reaction of dicyanomethane with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Propanedinitrile, 1,3-dithietan-2-ylidene- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, 1,3-dithietan-2-ylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithietane ring to other sulfur-containing structures.
Substitution: The ylidene group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of Propanedinitrile, 1,3-dithietan-2-ylidene-. These products are often characterized by their unique chemical and physical properties.
Aplicaciones Científicas De Investigación
Propanedinitrile, 1,3-dithietan-2-ylidene- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Propanedinitrile, 1,3-dithietan-2-ylidene- exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Propanedinitrile, 1,3-dithietan-2-ylidene- include:
1,3-Dithietane derivatives: Compounds with similar dithietane rings.
Ylidene compounds: Molecules containing ylidene groups.
Uniqueness
Propanedinitrile, 1,3-dithietan-2-ylidene- stands out due to its combination of a dithietane ring and a ylidene group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
6008-60-2 |
|---|---|
Fórmula molecular |
C5H2N2S2 |
Peso molecular |
154.2 g/mol |
Nombre IUPAC |
2-(1,3-dithietan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C5H2N2S2/c6-1-4(2-7)5-8-3-9-5/h3H2 |
Clave InChI |
ZKJSHCHPIMUIFQ-UHFFFAOYSA-N |
SMILES canónico |
C1SC(=C(C#N)C#N)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)
![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)
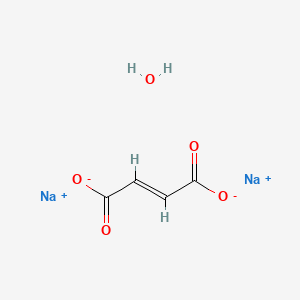
![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)

![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
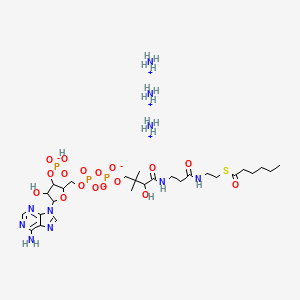
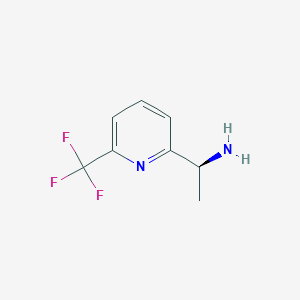
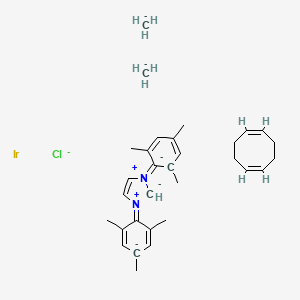
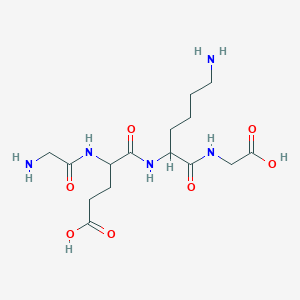
![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)
